molecular formula C18H19N3 B1311500 4-(4-Benzylpiperazin-1-yl)benzonitrile CAS No. 90905-00-3

4-(4-Benzylpiperazin-1-yl)benzonitrile

Cat. No.: B1311500
CAS No.: 90905-00-3
M. Wt: 277.4 g/mol
InChI Key: QJJKANMUMBXTQE-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)benzonitrile, also known as 4-Benzylpiperazine-1-cyanobenzene, is a chemical compound with the molecular formula C18H19N3 and a molecular weight of 277.4 g/mol. This compound is characterized by the presence of a benzylpiperazine group attached to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with benzylpiperazine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzylpiperazine group can be replaced by other nucleophiles.

    Oxidation Reactions: The benzylpiperazine moiety can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzylpiperazines.

    Oxidation Reactions: Products include N-oxides of benzylpiperazine.

    Reduction Reactions: Products include primary amines derived from the reduction of the nitrile group.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Biological Research: It serves as a tool for studying the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Benzylpiperazin-1-yl)propoxybenzonitrile: Similar structure with a propoxy linker instead of a direct attachment.

    4-(4-Benzylpiperazin-1-yl)methylbenzonitrile: Similar structure with a methyl linker.

    4-(4-Benzylpiperazin-1-yl)ethoxybenzonitrile: Similar structure with an ethoxy linker.

Uniqueness

4-(4-Benzylpiperazin-1-yl)benzonitrile is unique due to its specific combination of a benzylpiperazine group and a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3/c19-14-16-6-8-18(9-7-16)21-12-10-20(11-13-21)15-17-4-2-1-3-5-17/h1-9H,10-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJKANMUMBXTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429034
Record name 4-(4-benzylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90905-00-3
Record name 4-(4-benzylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-fluorobenzonitrile (3.0 g, 25 mmol) in N,N-dimethylformamide (15 mL) were added 1-benzylpiperazine (4.3 mL, 25 mmol) and potassium carbonate (3.4 g, 25 mmol). The reaction mixture was stirred at 120° C. for 13 h. The solvent was evaporated in vacuo and the residue was partitioned between ethyl acetate (100 mL) and water (15 mL). The aqueous phase was extracted with ethyl acetate (30 mL) and the combined organic phases were washed twice with brine (10 mL) and dried (MgSO4). Evaporation of the solvent gave 7.6 g of crude product. Purification of the residue on a silica gel column using ethyl acetate/methylene chloride (1:9) as the eluent afforded 4.0 g (59% yield) of the title compound as a white solid: mp 104-105° C.; EIMS (70 eV) m/z (relative intensity) 277 (20, M+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
59%

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